![molecular formula C17H12F2N2O3S B2984632 (Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1006016-49-4](/img/structure/B2984632.png)
(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their importance in the field of medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d]thiazole derivatives have been synthesized in various studies . For instance, one study designed and synthesized a series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues .
Scientific Research Applications
Antimicrobial Activities
Research indicates that benzothiazole-imino-benzoic acid derivatives exhibit significant antimicrobial activities. These compounds, including variations like (Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate, have been synthesized and show promising results against various human epidemic-causing bacterial strains. Such strains can cause infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Antifungal Studies
Another application is in antifungal studies. Transition metal complexes with benzothiazole-based Schiff base ligands have demonstrated significant antifungal activity. These complexes are effective against fungi like Aspergillus flavus and Aspergillus niger, highlighting their potential in combating fungal infections (Mohapatra et al., 2019).
Chemical Synthesis and Reactions
Compounds similar to the given chemical have been studied for their behavior in various chemical reactions, such as cycloaddition and cyclocondensation. These reactions lead to the formation of diverse and potentially useful chemical derivatives, indicating a broad application in synthetic chemistry (Sokolov et al., 2012).
Homogeneous Catalysis
In the realm of homogeneous catalysis, heterditopic imino N-heterocyclic carbenes have been synthesized, which could be used as chelating ligands. These compounds have applications in catalysis, an essential process in various chemical industries (Steiner et al., 2005).
Herbicidal Activity
Certain derivatives of the given compound have been synthesized and assessed for herbicidal activity. These substances show promise in agriculture for controlling upland weeds, offering a potential new class of herbicides (Sanemitsu et al., 2006).
Fluorescent Chemosensors
Such compounds have also been explored as fluorescent chemosensors, particularly for detecting zinc ions. This application is significant in biological and environmental monitoring (Saha et al., 2011).
properties
IUPAC Name |
methyl 2-(2,6-difluorobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c1-21-12-7-6-9(16(23)24-2)8-13(12)25-17(21)20-15(22)14-10(18)4-3-5-11(14)19/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZDICUIHRZOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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